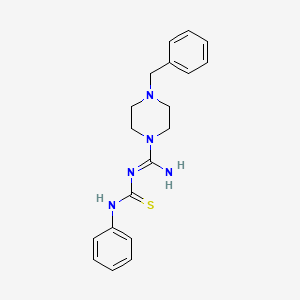

![molecular formula C15H16N4O2 B5844779 N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide CAS No. 4874-80-0](/img/structure/B5844779.png)

N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide

Descripción general

Descripción

N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide is a compound belonging to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound combines a pyrazole ring fused to a quinoline moiety, which contributes to its distinctive chemical properties and biological activities.

Mecanismo De Acción

Target of Action

It is known that quinoline-based compounds, such as this one, often interact with various enzymes and receptors in the body .

Mode of Action

It is known that quinoline-based compounds often interact with their targets by forming covalent bonds, which can lead to changes in the target’s function .

Biochemical Pathways

Quinoline-based compounds are known to affect a variety of biochemical pathways, often leading to downstream effects such as the inhibition of enzyme activity or the modulation of receptor signaling .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and efficacy .

Result of Action

It is known that quinoline-based compounds can have a variety of effects at the molecular and cellular level, often leading to changes in cell function or viability .

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can all impact how a compound interacts with its targets and how it is metabolized by the body .

Análisis Bioquímico

Biochemical Properties

N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. This interaction can lead to the modulation of kinase activity, affecting downstream signaling pathways . Additionally, this compound can bind to specific receptors on the cell surface, altering their conformation and activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound can alter the expression of genes related to apoptosis, leading to changes in cell survival and death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of certain kinases, leading to a decrease in phosphorylation events and subsequent changes in cell signaling . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, leading to changes in its activity and stability . In in vitro studies, it has been observed that the effects of this compound on cellular function can vary depending on the duration of exposure . Long-term exposure to this compound can result in sustained changes in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as promoting cell survival and proliferation . At high doses, it can lead to toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where the impact of the compound changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and degradation . For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can affect the overall activity and efficacy of the compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to specific compartments, such as the nucleus or mitochondria, where it exerts its effects . The distribution of this compound within tissues can also influence its overall activity and efficacy .

Subcellular Localization

The subcellular localization of this compound is essential for its function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it can be localized to the nucleus, where it interacts with transcription factors and other regulatory proteins . The subcellular localization of this compound can significantly impact its activity and function .

Métodos De Preparación

The synthesis of N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-chloroquinoline derivatives.

Formation of Pyrazoloquinoline: The 2-chloroquinoline derivative is treated with phenylhydrazine in the presence of 1-pentanol, leading to the formation of pyrazoloquinoline.

N-Alkylation: The pyrazoloquinoline is then subjected to N-alkylation using sodium carbonate as a base to introduce the ethyl group at the nitrogen atom.

Methoxyacetamide Formation: Finally, the compound undergoes a reaction with methoxyacetyl chloride to form this compound.

Análisis De Reacciones Químicas

N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Aplicaciones Científicas De Investigación

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: It has shown potential as a bioactive molecule with applications in the study of cellular processes and signaling pathways.

Medicine: The compound has been investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

Comparación Con Compuestos Similares

N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide can be compared with other similar compounds, such as:

Pyrazolo[3,4-b]pyridine Derivatives: These compounds also contain a pyrazole ring fused to a heterocyclic system and have shown similar biological activities, including kinase inhibition.

Quinoline Derivatives: Compounds like chloroquine and camptothecin share the quinoline scaffold and have been widely studied for their therapeutic applications.

Pyrazoloquinoline Derivatives: These compounds have similar structures and have been investigated for their potential as anticancer and antimicrobial agents

This compound stands out due to its unique combination of a pyrazole and quinoline moiety, which contributes to its distinctive chemical properties and biological activities.

Propiedades

IUPAC Name |

N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2/c1-3-19-15-11(14(18-19)17-13(20)9-21-2)8-10-6-4-5-7-12(10)16-15/h4-8H,3,9H2,1-2H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGNZHCVQGQKEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359040 | |

| Record name | N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4874-80-0 | |

| Record name | N-(1-ethylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![S-[2-(4-chloroanilino)-2-oxoethyl] carbamothioate](/img/structure/B5844698.png)

![{2-[(4-aminophenyl)amino]-1,1-ethanediyl}bis(phosphonic acid)](/img/structure/B5844703.png)

![7-[(3-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5844709.png)

![(Z)-[AMINO(3,4-DIMETHOXYPHENYL)METHYLIDENE]AMINO 2-(2-METHYLPHENOXY)ACETATE](/img/structure/B5844717.png)

![2-[4-(Propan-2-ylsulfamoyl)phenoxy]acetamide](/img/structure/B5844723.png)

![N-[(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylideneamino]-2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide](/img/structure/B5844736.png)

![2-methyl-5-[(3-methylbutyl)thio]-4-nitro-1H-imidazole](/img/structure/B5844740.png)

![5-[(2-chloro-4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5844742.png)

![N-[4-(benzyloxy)phenyl]-3-oxobutanamide](/img/structure/B5844744.png)

![2-(2-{[5-(acetylamino)-2-methoxybenzyl]amino}-2-oxoethoxy)-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5844746.png)